molecular formula C16H8BrNO3 B5370725 3-(1,3-benzoxazol-2-yl)-6-bromo-2H-chromen-2-one

3-(1,3-benzoxazol-2-yl)-6-bromo-2H-chromen-2-one

Cat. No.: B5370725
M. Wt: 342.14 g/mol
InChI Key: LIFUNLRAAWKRJV-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-yl)-6-bromo-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzoxazole and chromenone

Properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)-6-bromochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrNO3/c17-10-5-6-13-9(7-10)8-11(16(19)21-13)15-18-12-3-1-2-4-14(12)20-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFUNLRAAWKRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzoxazol-2-yl)-6-bromo-2H-chromen-2-one typically involves the condensation of salicylaldehyde derivatives with o-aminophenol derivatives under acidic conditions. One common method includes the use of acetic acid and glycerol as solvents, which facilitate the reaction and yield the desired product . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as nanocatalysts or metal catalysts may also be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzoxazol-2-yl)-6-bromo-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups at the bromine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole and chromenone derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzoxazol-2-yl)-6-bromo-2H-chromen-2-one stands out due to its unique combination of benzoxazole and chromenone structures, which confer distinct chemical and biological properties. Its bromine substitution also allows for further functionalization, making it a versatile compound for various applications.

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